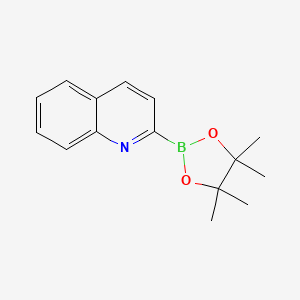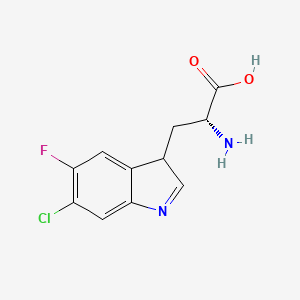
(2R)-2-amino-3-(6-chloro-5-fluoro-3H-indol-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-3-(6-chloro-5-fluoro-3H-indol-3-yl)propanoic acid: is a synthetic compound that belongs to the class of amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-3-(6-chloro-5-fluoro-3H-indol-3-yl)propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 6-chloro-5-fluoroindole with a suitable amino acid precursor under controlled conditions. The reaction may involve the use of protecting groups to ensure selective functionalization of the indole ring. The final step usually includes deprotection and purification to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the indole ring or the amino acid moiety.
Substitution: The chlorine and fluorine atoms on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2R)-2-amino-3-(6-chloro-5-fluoro-3H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. It can be used as a probe to investigate the function of specific proteins or enzymes in cellular processes.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including the production of high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2R)-2-amino-3-(6-chloro-5-fluoro-3H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets in biological systems. The indole ring structure allows it to bind to certain proteins or enzymes, modulating their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity, making it a potent modulator of biological pathways.
Comparación Con Compuestos Similares
- (2R)-2-amino-3-(5-chloro-6-fluoro-3H-indol-3-yl)propanoic acid
- (2R)-2-amino-3-(6-chloro-3H-indol-3-yl)propanoic acid
- (2R)-2-amino-3-(5-fluoro-3H-indol-3-yl)propanoic acid
Comparison: Compared to these similar compounds, (2R)-2-amino-3-(6-chloro-5-fluoro-3H-indol-3-yl)propanoic acid is unique due to the specific positioning of the chlorine and fluorine atoms on the indole ring. This unique substitution pattern enhances its chemical reactivity and binding affinity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H10ClFN2O2 |
|---|---|
Peso molecular |
256.66 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(6-chloro-5-fluoro-3H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H10ClFN2O2/c12-7-3-10-6(2-8(7)13)5(4-15-10)1-9(14)11(16)17/h2-5,9H,1,14H2,(H,16,17)/t5?,9-/m1/s1 |
Clave InChI |
PTNNHXKBRCNIBU-OLAZFDQMSA-N |
SMILES isomérico |
C1=NC2=CC(=C(C=C2C1C[C@H](C(=O)O)N)F)Cl |
SMILES canónico |
C1=NC2=CC(=C(C=C2C1CC(C(=O)O)N)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



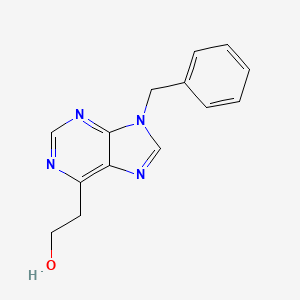
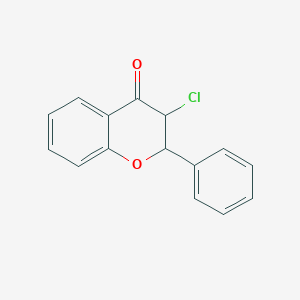
![3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile](/img/structure/B11859609.png)



![6-[(3-methoxyphenyl)methoxy]-7H-purine](/img/structure/B11859622.png)


![11-Phenyl-8-azaspiro[5.6]dodecan-9-one](/img/structure/B11859639.png)
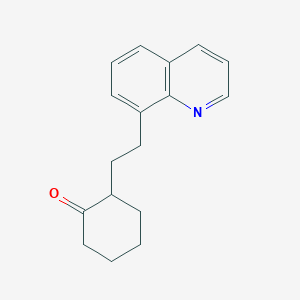
![Cyclohexanol, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, trans-](/img/structure/B11859641.png)
